

# SKLB-197: A Potent and Selective ATR Inhibitor for Cancer Therapy

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Compound of Interest		
Compound Name:	SKLB-197	
Cat. No.:	B10829479	Get Quote

# An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract

**SKLB-197** is a novel and highly selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This document provides a comprehensive technical overview of **SKLB-197**, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided to enable further research and development. **SKLB-197** demonstrates potent antitumor activity, particularly in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene, highlighting its potential as a targeted therapeutic agent in oncology through the principle of synthetic lethality.[1][2]

### **Chemical Structure and Properties**

**SKLB-197** is a complex heterocyclic molecule with the IUPAC name 2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4-morpholinyl]-6-(1-methyl-1H-pyrazol-5-yl)quinazoline. Its chemical and physical properties are summarized in the table below.



Property	Value	
Chemical Formula	C25H24N6O	
Molecular Weight	424.51 g/mol	
IUPAC Name	2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4- morpholinyl]-6-(1-methyl-1H-pyrazol-5- yl)quinazoline	
CAS Number	2713577-16-1	
SMILES	CN1N=CC=C1C2=CC3=C(N4INVALID-LINK COCC4)N=C(C5=CC=CC6=C5C=CN6)N=C3C =C2	
Appearance	Solid powder	
Solubility	DMSO: 85 mg/mL (200.23 mM)	

#### **Mechanism of Action**

**SKLB-197** is a potent and highly selective inhibitor of ATR kinase.[1] ATR is a master regulator of the DDR, a network of signaling pathways that maintains genomic integrity.[2] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from replication stress, a common feature of cancer cells due to oncogene activation and rapid proliferation.

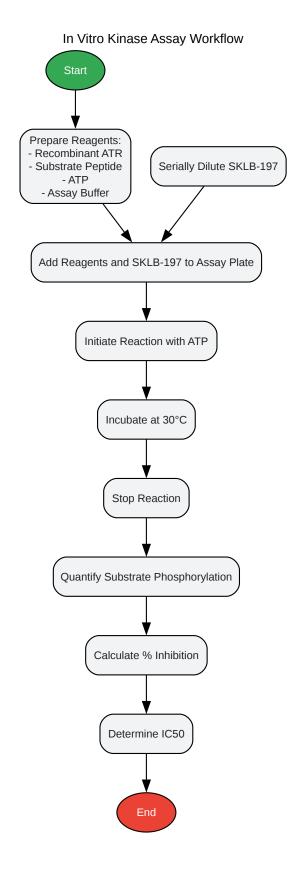
Upon activation, ATR phosphorylates a cascade of downstream targets, most critically the checkpoint kinase 1 (Chk1).[3] This phosphorylation event initiates cell cycle arrest, allowing time for DNA repair.[3] **SKLB-197** competitively binds to the ATP-binding pocket of ATR, preventing the phosphorylation of Chk1 and other substrates.[2] This abrogation of the ATR signaling pathway leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[4]

The selective antitumor activity of **SKLB-197** is enhanced in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the ATM gene. This concept, known as synthetic lethality, provides a therapeutic window to target cancer cells while sparing normal tissues.[1][2]



SKLB-197 Mechanism of Action DNA Damage / Replication Stress activates SKLB-197 ATR Kinase phosphorylates Chk1 induces Cell Cycle Arrest & DNA Repair





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#### References

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